molecular formula C9H17NO3Si B14571315 N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide CAS No. 61334-47-2

N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide

Cat. No.: B14571315
CAS No.: 61334-47-2
M. Wt: 215.32 g/mol
InChI Key: ODUQJPHNVPOISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide is an organic compound that features a unique combination of functional groups, including an acetyl group, a trimethylsilyl group, and an enamide structure. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.

Properties

CAS No.

61334-47-2

Molecular Formula

C9H17NO3Si

Molecular Weight

215.32 g/mol

IUPAC Name

N-acetyl-3-trimethylsilyloxybut-2-enamide

InChI

InChI=1S/C9H17NO3Si/c1-7(13-14(3,4)5)6-9(12)10-8(2)11/h6H,1-5H3,(H,10,11,12)

InChI Key

ODUQJPHNVPOISN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC(=O)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide can be synthesized through the reaction of acetoacetanilide with trimethylchlorosilane in a hexane medium at room temperature. The reaction proceeds in the presence of triethylamine, which acts as an acceptor of hydrogen chloride. The product is obtained as a mixture of E and Z isomers .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of acetoacetanilide with trimethylchlorosilane is this compound, obtained as a mixture of E and Z isomers .

Scientific Research Applications

N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide involves its ability to undergo silylation and isomerization reactions. The trimethylsilyl group can protect reactive sites, allowing for selective reactions to occur. The compound’s enamide structure also plays a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-3-[(trimethylsilyl)oxy]but-2-enamide is unique due to its combination of an acetyl group, a trimethylsilyl group, and an enamide structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.